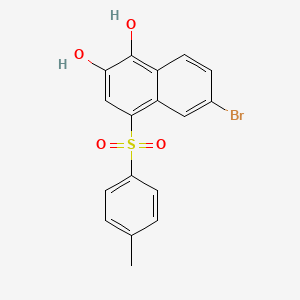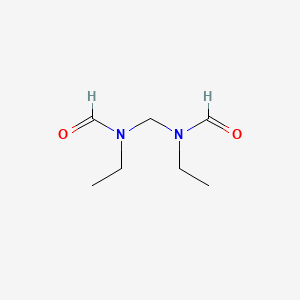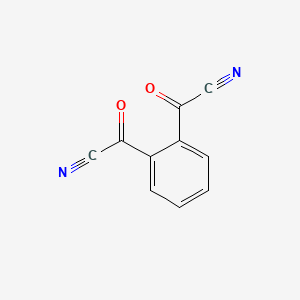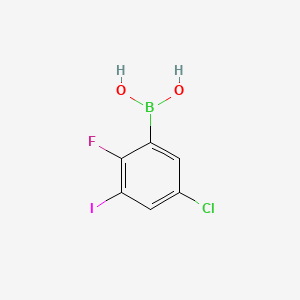
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is a chemical compound with the molecular formula C17H13BrO4S and a molecular weight of 393.25 g/mol . This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a naphthalene diol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol typically involves multiple steps, including bromination, sulfonylation, and diol formationThe final step involves the formation of the diol group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom or sulfonyl group can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol group can lead to the formation of naphthoquinones, while substitution of the bromine atom can yield various substituted naphthalene derivatives .
Scientific Research Applications
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-naphthalenediol: Similar structure but lacks the sulfonyl group.
4-(4-Methylphenyl)sulfonylnaphthalene-1,2-diol: Similar structure but lacks the bromine atom.
6-Bromo-4-(4-methylphenyl)thio-naphthalene-1,2-diol: Similar structure but contains a thio group instead of a sulfonyl group.
Uniqueness
6-Bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol is unique due to the presence of both bromine and sulfonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
7475-38-9 |
|---|---|
Molecular Formula |
C17H13BrO4S |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
6-bromo-4-(4-methylphenyl)sulfonylnaphthalene-1,2-diol |
InChI |
InChI=1S/C17H13BrO4S/c1-10-2-5-12(6-3-10)23(21,22)16-9-15(19)17(20)13-7-4-11(18)8-14(13)16/h2-9,19-20H,1H3 |
InChI Key |
UGTJROJPZPWRTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=C(C(=C2)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)


![2-Benzyl-6,6-dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B14014552.png)
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![4-[[4-[(4-Carboxyphenyl)methylideneamino]piperazin-1-yl]iminomethyl]benzoic acid](/img/structure/B14014559.png)



![1-(3,4-diethoxyphenyl)-N-[4-[(3,4-diethoxyphenyl)methylideneamino]piperazin-1-yl]methanimine](/img/structure/B14014585.png)
![S,S'-[Disulfanediyldi(ethane-2,1-diyl)] dimorpholine-4-carbothioate](/img/structure/B14014599.png)
![6,6-Dimethyl-1-[3-[3-(4-nitrophenoxy)propoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14014606.png)


